molecular formula C13H17NO2 B11887757 4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No.: B11887757
M. Wt: 219.28 g/mol
InChI Key: AJADLSHLNONLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. This particular compound is characterized by its three methyl groups and a carboxylic acid functional group attached to the isoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of aniline derivatives with β-ketoesters can lead to the formation of isoquinoline derivatives through a series of cyclization and dehydration steps . Another method involves the use of aldehydes or ketones in the presence of aniline and an oxidizing agent to form the desired isoquinoline structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the aromatic ring, enhancing their chemical and biological properties.

Scientific Research Applications

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-8-4-5-10-9(6-8)11(12(15)16)14-7-13(10,2)3/h4-6,11,14H,7H2,1-3H3,(H,15,16)

InChI Key

AJADLSHLNONLJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CNC2C(=O)O)(C)C

Origin of Product

United States

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